molecular formula C10H18O2 B14214754 Cyclopropaneacetic acid, 2-propyl-, ethyl ester CAS No. 827574-02-7

Cyclopropaneacetic acid, 2-propyl-, ethyl ester

Cat. No.: B14214754
CAS No.: 827574-02-7
M. Wt: 170.25 g/mol
InChI Key: HHGNWPSKBNFUOL-UHFFFAOYSA-N
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Description

Cyclopropaneacetic acid, 2-propyl-, ethyl ester is an organic compound with the molecular formula C10H18O2 . It belongs to the class of esters, which are characterized by the presence of a carbonyl group bonded to an oxygen atom that is also bonded to another carbon atom. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents .

Preparation Methods

The synthesis of Cyclopropaneacetic acid, 2-propyl-, ethyl ester typically involves the esterification of cyclopropaneacetic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants under reflux conditions to drive the reaction to completion. The general reaction can be represented as follows:

Cyclopropaneacetic acid+EthanolH2SO4Cyclopropaneacetic acid, 2-propyl-, ethyl ester+Water\text{Cyclopropaneacetic acid} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Cyclopropaneacetic acid+EthanolH2​SO4​​Cyclopropaneacetic acid, 2-propyl-, ethyl ester+Water

Industrial production methods may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed, allowing for efficient large-scale production.

Chemical Reactions Analysis

Cyclopropaneacetic acid, 2-propyl-, ethyl ester undergoes several types of chemical reactions, including:

Common reagents used in these reactions include sulfuric acid for esterification and hydrolysis, lithium aluminum hydride for reduction, and various alcohols for transesterification. The major products formed from these reactions are cyclopropaneacetic acid, ethanol, and different esters depending on the alcohol used.

Scientific Research Applications

Cyclopropaneacetic acid, 2-propyl-, ethyl ester has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce the cyclopropyl group into molecules, which can affect the reactivity and stability of the resulting compounds.

    Biology: The compound can be used in studies of enzyme-catalyzed ester hydrolysis and other biochemical reactions involving esters.

    Medicine: Esters like this compound are investigated for their potential use in drug delivery systems due to their ability to undergo hydrolysis in the body, releasing active pharmaceutical ingredients.

    Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of Cyclopropaneacetic acid, 2-propyl-, ethyl ester primarily involves its hydrolysis to release cyclopropaneacetic acid and ethanol. In biological systems, this hydrolysis can be catalyzed by esterases, enzymes that specifically target ester bonds. The released cyclopropaneacetic acid can then participate in various metabolic pathways, while ethanol can be further metabolized by alcohol dehydrogenase.

Comparison with Similar Compounds

Cyclopropaneacetic acid, 2-propyl-, ethyl ester can be compared with other esters such as ethyl acetate, methyl butanoate, and ethyl butanoate . These esters share similar chemical properties, such as the ability to undergo hydrolysis, reduction, and transesterification. this compound is unique due to the presence of the cyclopropyl group, which imparts distinct reactivity and stability characteristics. The cyclopropyl group is known for its ring strain, which can influence the compound’s behavior in chemical reactions.

Similar compounds include:

  • Ethyl acetate
  • Methyl butanoate
  • Ethyl butanoate

These compounds are also esters and share similar reactivity patterns but differ in their specific structures and applications.

Properties

CAS No.

827574-02-7

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

ethyl 2-(2-propylcyclopropyl)acetate

InChI

InChI=1S/C10H18O2/c1-3-5-8-6-9(8)7-10(11)12-4-2/h8-9H,3-7H2,1-2H3

InChI Key

HHGNWPSKBNFUOL-UHFFFAOYSA-N

Canonical SMILES

CCCC1CC1CC(=O)OCC

Origin of Product

United States

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